molecular formula C18H13N3O3S B1224556 2-(1,3-dioxo-2-isoindolyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

2-(1,3-dioxo-2-isoindolyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B1224556
M. Wt: 351.4 g/mol
InChI Key: MDNSDWBRMYCHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-2-isoindolyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a member of phthalimides.

Scientific Research Applications

Antioxidant and Anti-inflammatory Potential

Research has demonstrated that compounds structurally related to 2-(1,3-dioxo-2-isoindolyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide have significant antioxidant and anti-inflammatory activities. Notably, derivatives such as N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide have shown effectiveness in inhibiting lipid peroxide and erythrocyte hemolytic activities, as well as DPPH radical scavenging efficacy, indicating their potential in combating oxidative stress and inflammation (Koppireddi et al., 2013).

α-Glucosidase Inhibitory Activity

Some derivatives of the chemical have shown promising α-glucosidase inhibitory activity. This activity is significant for managing diabetes, as α-glucosidase inhibitors are useful in controlling blood sugar levels. The synthesized derivatives exhibit a range of inhibition percentages, indicating potential applications in diabetes management (Koppireddi et al., 2014).

Antitumor Activity

Certain derivatives, such as those synthesized using the 2-(4-aminophenyl)benzothiazole structure, have shown considerable antitumor activity against various human tumor cell lines. This suggests the potential for these compounds in cancer therapy, particularly in targeting specific neoplastic diseases (Yurttaş et al., 2015).

Pharmaceutical and Agricultural Chemical Applications

The benzothiazole structure, a key component of the compound , is found in various pharmaceuticals and agricultural chemicals. Its derivatives are known for their biological and pharmacological properties, including potential herbicidal activity and use in monoazo disperse dye (Ichikawa et al., 2020).

Synthesis and Characterization of Derivatives

Research has also focused on the synthesis and characterization of various derivatives of benzothiazole, exploring their potential applications in different areas of science and technology. These studies contribute to a deeper understanding of the compound’s properties and potential uses (Mahmood & Ahmad, 2020).

Potential in Photovoltaic Efficiency and Ligand-Protein Interactions

Studies have been conducted to evaluate the photovoltaic efficiency and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs. These compounds exhibit promising properties for use in dye-sensitized solar cells and as photosensitizers, along with potential in biological applications (Mary et al., 2020).

properties

Product Name

2-(1,3-dioxo-2-isoindolyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Molecular Formula

C18H13N3O3S

Molecular Weight

351.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C18H13N3O3S/c1-10-5-4-8-13-15(10)20-18(25-13)19-14(22)9-21-16(23)11-6-2-3-7-12(11)17(21)24/h2-8H,9H2,1H3,(H,19,20,22)

InChI Key

MDNSDWBRMYCHDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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